1-Acetylpiperidin-4-yl methanesulfonate
Description
1-Acetylpiperidin-4-yl methanesulfonate is a sulfonate ester featuring a piperidine ring substituted with an acetyl group at the 1-position and a methanesulfonate group at the 4-position. Its molecular structure (C₈H₁₅NO₄S) includes a bicyclic system where the piperidine nitrogen is acetylated, and the methanesulfonyl group is linked via a methylene bridge (). The compound’s InChIKey (TVZIXXBSPCHQHQ-UHFFFAOYSA-N) and SMILES (N1(C(C)=O)CCC(CS(=O)(=O)O)CC1) confirm its connectivity. While the provided evidence refers to its sulfonyl chloride derivative (CAS 1249687-64-6), the methanesulfonate ester is expected to exhibit distinct reactivity due to the leaving group (sulfonate vs. chloride).
Properties
IUPAC Name |
(1-acetylpiperidin-4-yl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-7(10)9-5-3-8(4-6-9)13-14(2,11)12/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBJOHCPPBBSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetylpiperidin-4-yl methanesulfonate typically involves the acetylation of piperidine followed by the introduction of a methanesulfonate group. One common method includes the reaction of piperidine with acetic anhydride to form 1-acetylpiperidine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield 1-acetylpiperidin-4-yl methanesulfonate .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Acetylpiperidin-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetylpiperidin-4-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-acetylpiperidin-4-yl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of receptor function, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Methanesulfonates
Piperidine-Based Methanesulfonates
No direct analogs of 1-acetylpiperidin-4-yl methanesulfonate were identified in the evidence. However, structurally related compounds include 4-methylsulfonylpiperazine derivatives (e.g., Compound 2 in EP 2 402 347 A1), where the methanesulfonyl group is attached to a piperazine ring fused with a thienopyrimidine moiety (). Unlike 1-acetylpiperidin-4-yl methanesulfonate, these derivatives prioritize aromatic heterocycles for pharmaceutical applications, suggesting divergent biological targets.
Decalin Methanesulfonates
Key comparisons arise from trans-4-cyano-1-decalyl methanesulfonate and menthyl p-toluenesulfonate (). These compounds share a sulfonate group but differ in backbone geometry:
- Steric and Electronic Effects: The decalin system in trans-4-cyano-1-decalyl methanesulfonate imposes rigid stereochemistry, leading to axial vs. equatorial substituent orientation. This contrasts with the flexible piperidine ring in 1-acetylpiperidin-4-yl methanesulfonate.
- Reactivity: Decalin methanesulfonates exhibit solvolysis rates influenced by dipole orientation. For example, equatorial methanesulfonates (e.g., trans-4-cyano-1-decalyl methanesulfonate) show rate constants (k) 2–3 times higher than axial analogs due to reduced steric hindrance ().
Reactivity and Solvolysis Behavior
Solvolysis Rate Comparisons
Experimental and calculated rate constants for methanesulfonates highlight substituent effects:
*Data specific to 1-acetylpiperidin-4-yl methanesulfonate is absent in the evidence, but its acetyl group may stabilize transition states via electron-withdrawing effects.
Polar Effects on Acetolysis
The charge separation (X = 0.70) in decalin methanesulfonates aligns with experimental solvolysis rates, suggesting that electronic effects dominate over steric factors (). For 1-acetylpiperidin-4-yl methanesulfonate, the acetyl group’s electron-withdrawing nature could similarly polarize the sulfonate group, accelerating nucleophilic displacement.
Stability and Corrosiveness
- 1-Acetylpiperidin-4-yl methanesulfonate : Stability data are unavailable, but sulfonate esters generally hydrolyze under acidic/basic conditions.
- Lead methanesulfonate : A corrosive, colorless liquid generating toxic fumes (SOₓ, PbO) under heat ().
Toxicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
